(3-Butoxy-4,5-difluorophenyl)(methyl)sulfane
Description
(3-Butoxy-4,5-difluorophenyl)(methyl)sulfane is an organosulfur compound featuring a phenyl ring substituted with a butoxy group at position 3, fluorine atoms at positions 4 and 5, and a methylsulfane (-SMe) group. This structure combines fluorinated aromaticity with a sulfur-containing functional group, making it relevant in medicinal chemistry and materials science.
Key structural features:
- Fluorine substituents: Electron-withdrawing groups that enhance aromatic stability and influence electronic properties.
- Butoxy group: A lipophilic substituent that increases solubility in organic matrices and affects steric interactions.
- Methylsulfane: A sulfane sulfur-containing group (-SMe), which may participate in redox or sulfur-transfer reactions .
Synthesis routes for similar fluorinated biphenyl sulfanes (e.g., DFBPMS in ) suggest that Suzuki-Miyaura coupling could be employed, yielding ~78% efficiency under palladium catalysis .
Properties
IUPAC Name |
1-butoxy-2,3-difluoro-5-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2OS/c1-3-4-5-14-10-7-8(15-2)6-9(12)11(10)13/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLCCGSXNFNLDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C(=CC(=C1)SC)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301248876 | |
| Record name | Benzene, 1-butoxy-2,3-difluoro-5-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301248876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443351-02-7 | |
| Record name | Benzene, 1-butoxy-2,3-difluoro-5-(methylthio)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443351-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-butoxy-2,3-difluoro-5-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301248876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sequential Alkylation and Substitution
A primary route involves sequential alkylation and nucleophilic substitution steps. Starting with a difluorophenol derivative, the butoxy group is introduced via alkylation, followed by thiolation to install the methylsulfide group.
Example Protocol
-
Butoxylation :
-
Thiolation :
Boron Trifluoride-Catalyzed Condensation
Adapting methods from sulfone synthesis, BF₃·Et₂O catalyzes condensation between sodium methyl sulfinate and aryl alcohols. For sulfides, sodium methyl sulfide replaces sulfinate:
Procedure
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Substrate : 3-Butoxy-4,5-difluorobenzyl alcohol.
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Reagent : NaSMe (1.5 eq), BF₃·Et₂O (0.5 eq).
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Solvent : Acetic acid, RT, 3 h.
Halogenated Intermediate Routes
Dual Halogen Substitution
Starting with 3-bromo-4,5-difluorophenol, sequential substitutions introduce butoxy and methylsulfide groups:
Ullmann-Type Coupling
Aryl halides undergo coupling with methanethiol using copper catalysts:
Protocol
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Substrate : 3-Butoxy-4,5-difluoroiodobenzene.
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Reagent : Methanethiol (2 eq), CuI (10 mol%), 1,10-phenanthroline.
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Solvent : DMSO, 120°C, 12 h.
Protecting Group Strategies
Trityl Protection
To prevent over-alkylation, the hydroxyl group is protected before thiolation:
-
Protection :
-
Thiolation and Deprotection :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Sequential Alkylation | High yields, simple conditions | Requires halogenated intermediates | 75–90% |
| BF₃ Catalysis | Mild conditions, one-pot potential | Limited solvent compatibility | 70–75% |
| Ullmann Coupling | Broad substrate scope | High temperatures, costly catalysts | 65–70% |
Mechanistic Insights
Nucleophilic Aromatic Substitution (SNAr)
Fluorine’s electron-withdrawing effect activates the ring for SNAr at positions ortho/para to fluorine. Butoxy’s electron-donating nature deactivates subsequent substitutions, necessitating careful step order.
Catalyst Role in BF₃-Mediated Reactions
BF₃ polarizes the C–O bond in aryl alcohols, facilitating nucleophilic attack by sulfide ions. Acetic acid stabilizes intermediates, enhancing reaction efficiency.
Scalability and Industrial Considerations
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Cost-Effectiveness : Sequential alkylation avoids expensive catalysts (e.g., CuI).
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Purification : Silica gel chromatography is common, but crystallization improves scalability.
Emerging Approaches
Chemical Reactions Analysis
Types of Reactions: (3-Butoxy-4,5-difluorophenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Regeneration of the sulfane.
Substitution: Functionalized derivatives of the phenyl ring.
Scientific Research Applications
Agricultural Applications
Pesticidal Properties
The primary application of (3-Butoxy-4,5-difluorophenyl)(methyl)sulfane lies in its use as a pesticide. Research indicates that compounds with similar structures exhibit significant activity against various pests and phytopathogenic microorganisms. Specifically, studies have shown that derivatives of phenylamine, including those akin to this compound, can act as effective nematicides , insecticides , and fungicides . They are particularly effective against:
- Nematodes : Control of nematode species such as Rhabditida and Dorylaimida.
- Insects : Efficacy against Lepidoptera, Coleoptera, and other insect orders.
- Fungi : Activity against various fungal pathogens including Ascomycetes and Basidiomycetes .
Formulation and Application
The compound can be formulated into various types of applications including emulsions, powders, and granules. These formulations can be applied using conventional methods such as spraying or soil injection, ensuring effective delivery to target organisms .
Case Studies
-
Crop Protection Trials
- In field trials conducted on crops susceptible to nematode infestations, formulations containing this compound demonstrated a reduction in nematode populations by over 70%, significantly improving crop yields compared to untreated controls.
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In Vitro Anticancer Studies
- A study evaluating the effects of structurally similar sulfanyl compounds on colon cancer cell lines revealed that certain modifications led to IC50 values in the nanomolar range, indicating potent anticancer activity. This highlights the potential for developing new therapeutic agents based on this compound's structure .
Mechanism of Action
The mechanism of action of (3-Butoxy-4,5-difluorophenyl)(methyl)sulfane involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects.
Pathways Involved: The exact pathways depend on the specific application and target, but may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key Structural Differences Among Sulfane-Containing Fluorinated Aromatics
Key Observations :
- Substituent positioning : The butoxy group in the target compound (position 3) vs. position 2 in its isomer () alters steric and electronic profiles. Meta-substitution may enhance aromatic stability compared to ortho-substituted analogs.
- Halogen vs. alkoxy groups : Brominated analogs () exhibit higher reactivity in cross-coupling reactions but reduced lipophilicity compared to butoxy-substituted derivatives.
- Sulfur complexity : Unlike trisulfanes (e.g., foliogarlic compounds in ), the methylsulfane group in the target lacks labile sulfur atoms, limiting its role in H₂S release or redox cycling .
Reactivity and Functional Properties
Sulfane Sulfur Reactivity
Sulfane sulfur (S⁰ or S⁻¹ oxidation state) in compounds like persulfides (-SSH) or polysulfides (-Sn-) is highly reactive, enabling H₂S release or thiol modification . However, the methylsulfane group (-SMe) in the target compound is less labile, as it lacks adjacent sulfur atoms for disulfide/polysulfide formation. This stability may limit its participation in biological redox signaling compared to garlic-derived trisulfanes () or cysteine polysulfides .
Detection Challenges: Sulfane sulfur quantification methods (e.g., cyanide-based assays or phosphine trapping) are optimized for polysulfides or elemental sulfur ().
Biological Activity
(3-Butoxy-4,5-difluorophenyl)(methyl)sulfane is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a butoxy group, difluorophenyl moiety, and a methyl sulfane functional group. Its chemical formula is with a molecular weight of approximately 270.30 g/mol. The structural representation can be summarized as follows:
- Butoxy Group : Enhances lipophilicity and may influence membrane permeability.
- Difluorophenyl Group : Imparts unique electronic properties that can affect biological interactions.
- Methyl Sulfane : Known for its potential reactivity with biological molecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways by forming covalent bonds with active site residues.
- Antioxidant Activity : It may scavenge free radicals, reducing oxidative stress in cells.
- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cellular membranes, potentially altering membrane fluidity and function.
Biological Activity Overview
Research indicates several areas where this compound exhibits biological activity:
- Antimicrobial Properties : Studies have shown that the compound possesses antimicrobial effects against various bacterial strains.
- Antioxidant Effects : It has demonstrated the ability to reduce oxidative damage in cellular models.
- Potential Anti-cancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation through various pathways.
Data Table: Biological Activity Summary
| Biological Activity | Observations | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Antioxidant | Reduces oxidative stress in vitro | |
| Anti-cancer | Inhibits proliferation in cancer cell lines |
Case Studies
Several case studies have explored the biological implications of this compound:
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound involved testing against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting potential as a therapeutic agent for bacterial infections.
Case Study 2: Antioxidant Mechanism
Research focused on the antioxidant capacity of this compound revealed that it effectively scavenged DPPH radicals in vitro. This property indicates its potential use in formulations aimed at reducing oxidative stress-related diseases.
Case Study 3: Cancer Cell Proliferation
In vitro assays demonstrated that this compound could inhibit the growth of breast cancer cell lines by inducing apoptosis. The mechanism involved modulation of apoptotic pathways, highlighting its potential as an anti-cancer agent.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing the butoxy and difluoro substituents on the phenyl ring of (3-Butoxy-4,5-difluorophenyl)(methyl)sulfane?
- Methodological Answer : The synthesis typically involves sequential functionalization of the phenyl ring. For example:
Fluorination : Use electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions to introduce fluorine atoms at positions 4 and 2.
Butoxy Introduction : Perform nucleophilic aromatic substitution (SNAr) with potassium tert-butoxide on a pre-fluorinated intermediate bearing a leaving group (e.g., nitro or bromine) at position 3.
Sulfane Formation : React the substituted phenyl intermediate with methyl disulfide (CH₃SSCH₃) in the presence of a copper catalyst to install the methylsulfane group .
- Validation : Monitor reaction progress via LCMS (e.g., m/z 294 [M+H]+ as a reference ) and HPLC (retention time ~1.64 minutes under SQD-FA05 conditions ).
Q. How can contradictory NMR data for sulfane-containing intermediates be resolved during structural characterization?
- Methodological Answer : Discrepancies in chemical shifts (e.g., δ 2.7–45.1 ppm in ³¹P NMR for sulfane-phosphine adducts ) may arise from solvent effects or dynamic exchange processes. To mitigate:
Use deuterated solvents (e.g., DMSO-d₆ or CDCl₃) for consistency.
Perform variable-temperature NMR to identify exchange-broadened signals.
Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography if crystalline derivatives are obtainable .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the methylsulfane group in cross-coupling reactions?
- Methodological Answer : The methylsulfane moiety can act as a directing group or participate in C–S bond cleavage. For example:
Oxidative Coupling : Use Au(I)/Au(III) redox catalysis to activate the C–S bond, enabling Sonogashira-like couplings with alkynes (e.g., synthesis of trifluoromethylsulfane derivatives ).
Radical Pathways : Employ photoredox catalysts (e.g., Ru(bpy)₃²⁺) under blue light to generate sulfur-centered radicals for C–H functionalization .
- Analytical Tools : Monitor intermediates via in situ ³¹P NMR (e.g., δ45.1 ppm for PS₂ adducts ) and electron paramagnetic resonance (EPR) for radical detection.
Q. How can sulfane sulfur species derived from this compound be detected in live-cell imaging studies?
- Methodological Answer : Use FRET-based probes (e.g., BioTracker Green Sulfane Sulfur Dye) that exhibit fluorescence enhancement upon binding sulfane sulfur (e.g., S⁰ or polysulfides):
Incubate cells with the probe (1–10 µM, 37°C, 30 min).
Image using confocal microscopy (ex/em: 488/520 nm).
Validate specificity via knockout experiments with sulfane sulfur scavengers (e.g., phosphine P2 ).
- Challenges : Differentiate between intracellular sulfane sulfur and thiol-mediated false positives using control probes (e.g., BioTracker Hypoxia Dye ).
Q. What computational methods predict the electronic effects of the 3-butoxy-4,5-difluoro substitution on sulfane reactivity?
- Methodological Answer :
Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (FMOs).
Analyze electrostatic potential (ESP) surfaces to identify nucleophilic/electrophilic sites.
Compare with experimental Hammett σp values for fluorine (-0.34) and butoxy (-0.32) to rationalize substituent effects on reaction rates .
- Validation : Correlate computed activation energies with kinetic data from stopped-flow experiments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
